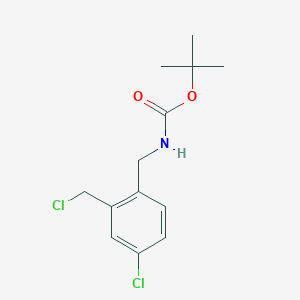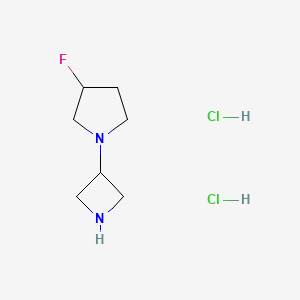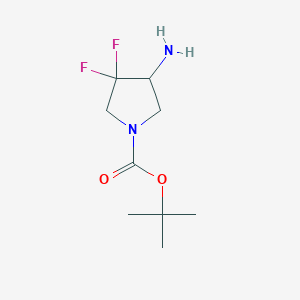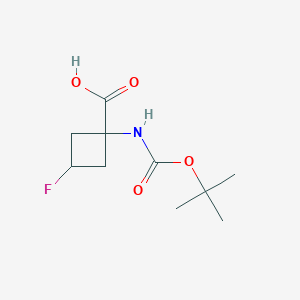
(6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Synthetic and Crystallographic Studies : This compound has been prepared from related amino compounds and di-tert-butyldicarbonate, characterized by various spectroscopic methods, and subjected to single crystal X-ray diffraction studies. These studies reveal the molecular conformation and crystal packing, contributing to the understanding of its structural properties (Kant, Singh, & Agarwal, 2015).
Synthesis of Highly Congested Aryl-tethered 2-Aminobenzylamines : The compound has been used in the innovative synthesis of complex aminobenzylamines through base-catalyzed ring transformation processes. This demonstrates its utility in the creation of structurally intricate chemical entities (Farhanullah, Samrin, & Ram, 2007).
Reactivity Studies : Research has focused on the reactivity of oximino carbonates and carbamates of related pyridylacetic acid esters. These studies provide insights into the transformation of similar compounds under various conditions (Kim, Lantrip, & Fuchs, 2001).
Intramolecular α-Amidoalkylation Reactions : This compound has been involved in the asymmetric synthesis of complex organic structures like Pyrrolo[2,1-a]isoquinolines, showcasing its role in intricate chemical syntheses (Garcia, Arrasate, Lete, & Sotomayor, 2006).
Activation of Carboxylic Acids : It has also been used in the activation of carboxylic acids via pyrocarbonates. This is important for the synthesis of symmetric anhydrides and esters of N-protected amino acids (Pozdnev, 2009).
Divergent and Solvent Dependent Reactions : The compound has been involved in studies that explore divergent synthesis pathways based on solvent and temperature variations. This highlights its versatility in chemical reactions (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Synthesis of Novel Heterocyclic Substituted α-Amino Acids : It has played a role in the synthesis of non-proteinogenic heterocyclic substituted α-amino acids, again underscoring its utility in the creation of novel organic compounds (Adlington, Baldwin, Catterick, Pritchard, & Tang, 2000).
N-Heteroarylation of Optically Pure α-Amino Esters : This compound has been used in the Pd-catalyzed N-heteroarylation of optically pure α-amino esters, illustrating its application in complex organic syntheses that require precise control over stereochemistry (Sharif, Mitchell, Rodriguez, Farmer, & Organ, 2016).
Properties
IUPAC Name |
tert-butyl N-[6-(aminomethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPRMGZQWPDOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)



![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)
![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)


![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1378922.png)


![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)
